4-Hydroxy-3,4-diphenyl-cyclopent-2-enone
Overview
Description
4-Hydroxy-3,4-diphenyl-cyclopent-2-enone is a useful research compound. Its molecular formula is C17H14O2 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18946. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It is known that the compound is a derivative of benzil and methyl alkyl ketones . This suggests that it may interact with biological targets in a similar manner to these compounds.
Result of Action
The molecular and cellular effects of 4-Hydroxy-3,4-diphenylcyclopent-2-en-1-one’s action are currently unknown
Properties
IUPAC Name |
4-hydroxy-3,4-diphenylcyclopent-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c18-15-11-16(13-7-3-1-4-8-13)17(19,12-15)14-9-5-2-6-10-14/h1-11,19H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKCAQGCJCECGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C=C(C1(C2=CC=CC=C2)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280863 | |
Record name | 4-Hydroxy-3,4-diphenyl-cyclopent-2-enone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80280863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5587-78-0 | |
Record name | NSC18946 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18946 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-3,4-diphenyl-cyclopent-2-enone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80280863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary synthetic application of 4-hydroxy-3,4-diphenylcyclopent-2-enone?
A: 4-Hydroxy-3,4-diphenylcyclopent-2-enone acts as a valuable precursor in synthesizing diverse anthraquinone derivatives. This compound, when treated with 1,4-naphthoquinone, readily forms 2,3-diphenylanthraquinone through a Diels-Alder reaction. [] This method offers a versatile approach to accessing anthraquinones with substitutions at the 2- and 3-positions, utilizing readily available starting materials. []
Q2: Beyond anthraquinone synthesis, are there other applications of 4-hydroxy-3,4-diphenylcyclopent-2-enone?
A: Research demonstrates that 4-hydroxy-3,4-diphenylcyclopent-2-enone can be reacted with cyclic secondary amines, phosphorus reagents, hexamethylphosphoramide, and Lawesson's reagent to produce a series of novel cyclopent-2-enone derivatives. [] These derivatives showed promising anti-lung and anti-colon carcinoma cell line properties, suggesting potential applications in cancer research. []
Q3: How is the structure of 4-hydroxy-3,4-diphenylcyclopent-2-enone confirmed?
A: The structure of 4-hydroxy-3,4-diphenylcyclopent-2-enone and its derivatives is characterized using various spectroscopic techniques. These include 1H NMR, 13C NMR, 31P NMR (where applicable), and mass spectrometry. [] In some cases, single-crystal X-ray diffraction analysis provides definitive structural confirmation. []
Q4: Can you describe a specific synthetic route to obtain 4-hydroxy-3,4-diphenylcyclopent-2-enone?
A: 4-Hydroxy-3,4-diphenylcyclopent-2-enone-2-carboxylic acid can be synthesized by reacting β-ketoglutaric acid with benzil in the presence of ethanolic KOH. [, ] Subsequent hydrolysis and partial decarboxylation of this adduct lead to the formation of 4-hydroxy-3,4-diphenylcyclopent-2-enone-2-carboxylic acid. []
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